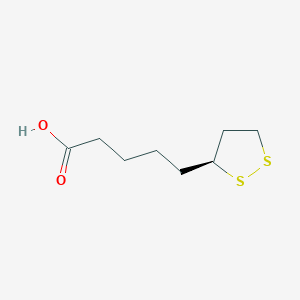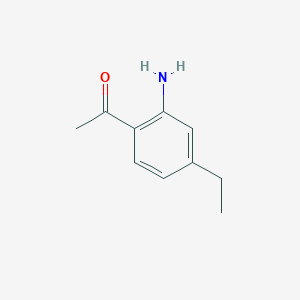![molecular formula C12H13NO B138431 N-(Bicyclo[1.1.1]pentan-1-yl)benzamide CAS No. 151361-59-0](/img/structure/B138431.png)
N-(Bicyclo[1.1.1]pentan-1-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(Bicyclo[1.1.1]pentan-1-yl)benzamide, also known as Bicuculline, is a naturally occurring alkaloid that is found in the plant Dicentra cucullaria. Bicuculline is a potent antagonist of the neurotransmitter γ-aminobutyric acid (GABA) and is widely used in scientific research to study the mechanisms of neuronal excitability and synaptic transmission.
Wissenschaftliche Forschungsanwendungen
N-(Bicyclo[1.1.1]pentan-1-yl)benzamide is widely used in scientific research to study the mechanisms of neuronal excitability and synaptic transmission. It is a potent antagonist of the GABA receptor, which is the primary inhibitory neurotransmitter in the central nervous system. By blocking the GABA receptor, N-(Bicyclo[1.1.1]pentan-1-yl)benzamide can increase neuronal excitability and induce epileptic seizures. N-(Bicyclo[1.1.1]pentan-1-yl)benzamide is also used to study the effects of GABAergic drugs, such as benzodiazepines and barbiturates, on neuronal activity.
Wirkmechanismus
N-(Bicyclo[1.1.1]pentan-1-yl)benzamide acts as a competitive antagonist of the GABA receptor. It binds to the receptor site and prevents GABA from binding, thereby blocking the inhibitory effects of GABA. This leads to an increase in neuronal excitability and can induce epileptic seizures.
Biochemische Und Physiologische Effekte
N-(Bicyclo[1.1.1]pentan-1-yl)benzamide has several biochemical and physiological effects. It can increase neuronal excitability, induce epileptic seizures, and alter synaptic transmission. N-(Bicyclo[1.1.1]pentan-1-yl)benzamide has also been shown to increase the release of dopamine, which is a neurotransmitter involved in reward and motivation.
Vorteile Und Einschränkungen Für Laborexperimente
N-(Bicyclo[1.1.1]pentan-1-yl)benzamide is a potent and selective antagonist of the GABA receptor, which makes it a valuable tool for studying the mechanisms of neuronal excitability and synaptic transmission. However, its potency and ability to induce epileptic seizures can also be a limitation, as it can be difficult to control the effects of N-(Bicyclo[1.1.1]pentan-1-yl)benzamide in experiments.
Zukünftige Richtungen
There are several future directions for research on N-(Bicyclo[1.1.1]pentan-1-yl)benzamide. One area of interest is the role of N-(Bicyclo[1.1.1]pentan-1-yl)benzamide in the development of epilepsy and other neurological disorders. Another area of interest is the development of new drugs that target the GABA receptor, which could have potential therapeutic applications for a range of neurological and psychiatric disorders. Additionally, further research is needed to understand the long-term effects of N-(Bicyclo[1.1.1]pentan-1-yl)benzamide on neuronal function and behavior.
Synthesemethoden
N-(Bicyclo[1.1.1]pentan-1-yl)benzamide can be synthesized from the alkaloid Corydalis yanhusuo, which is found in the plant Corydalis yanhusuo. The synthesis involves several steps, including extraction, purification, and chemical modification. The final product is a white crystalline powder that is soluble in water and organic solvents.
Eigenschaften
CAS-Nummer |
151361-59-0 |
|---|---|
Produktname |
N-(Bicyclo[1.1.1]pentan-1-yl)benzamide |
Molekularformel |
C12H13NO |
Molekulargewicht |
187.24 g/mol |
IUPAC-Name |
N-(1-bicyclo[1.1.1]pentanyl)benzamide |
InChI |
InChI=1S/C12H13NO/c14-11(10-4-2-1-3-5-10)13-12-6-9(7-12)8-12/h1-5,9H,6-8H2,(H,13,14) |
InChI-Schlüssel |
APXWMBUUEAIMBK-UHFFFAOYSA-N |
SMILES |
C1C2CC1(C2)NC(=O)C3=CC=CC=C3 |
Kanonische SMILES |
C1C2CC1(C2)NC(=O)C3=CC=CC=C3 |
Synonyme |
Benzamide, N-bicyclo[1.1.1]pent-1-yl- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



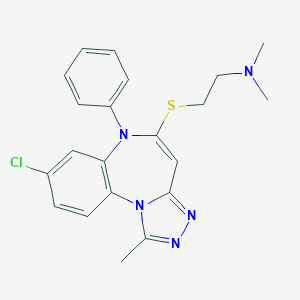
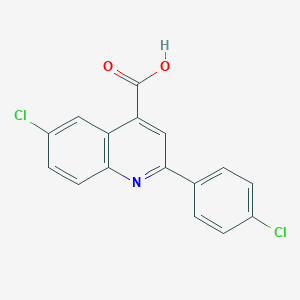
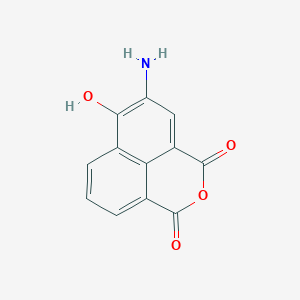
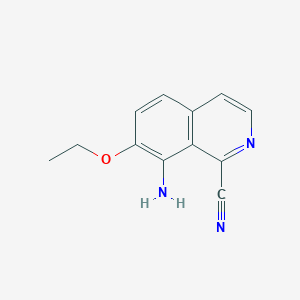
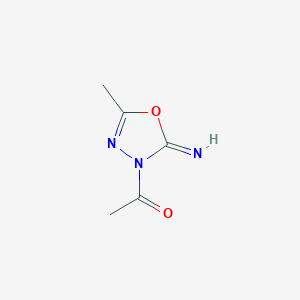
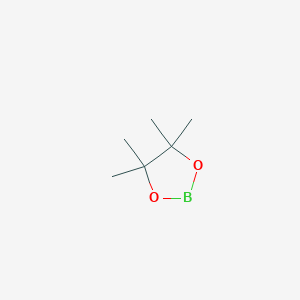
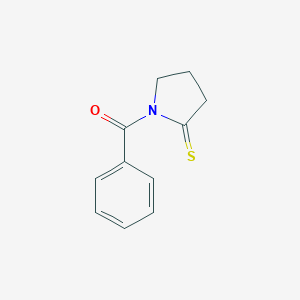
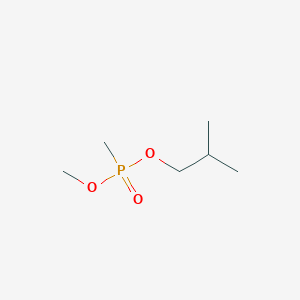
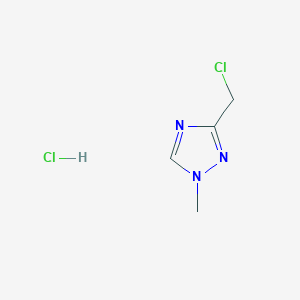
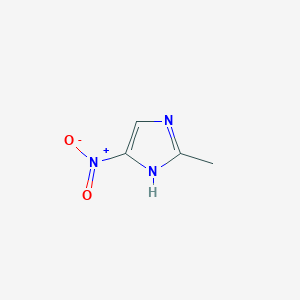
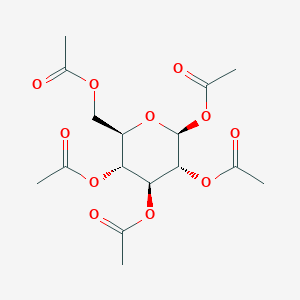
![9H-Pyrido[3,4-b]indole-5,6-diamine](/img/structure/B138377.png)
